Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate is a complex organic compound that features a combination of amino, hydroxy, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group is added through oxidation reactions.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: It is studied for its potential therapeutic effects and interactions with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate involves its interaction with specific molecular targets in biological systems. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group.
Ethyl 2-amino-3-hydroxy-3-{6-[ethyl(propan-2-yl)amino]pyridin-3-yl}propanoate: Similar structure but with an ethyl group instead of a methyl group on the pyridine ring.
Properties
Molecular Formula |
C14H23N3O3 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-[6-[methyl(propan-2-yl)amino]pyridin-3-yl]propanoate |
InChI |
InChI=1S/C14H23N3O3/c1-5-20-14(19)12(15)13(18)10-6-7-11(16-8-10)17(4)9(2)3/h6-9,12-13,18H,5,15H2,1-4H3 |
InChI Key |
XSTMLERPLFMKAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CN=C(C=C1)N(C)C(C)C)O)N |
Origin of Product |
United States |
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